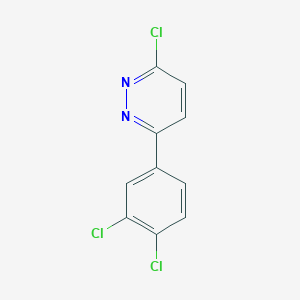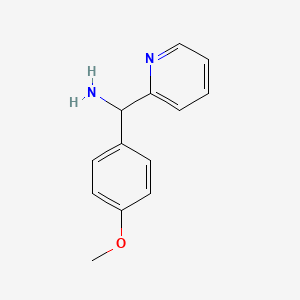![molecular formula C48H32N2 B6593448 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole CAS No. 57102-51-9](/img/structure/B6593448.png)
9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole” is a complex organic compound. It is used as a host material for efficient solution-processed red and green phosphorescent devices .
Synthesis Analysis
The synthesis of similar compounds often involves the use of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). These BFILs are synthesized and characterized by NMR and MS. The acidity of these BFILs is measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs is determined by Ellman’s method .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and nitrogen atoms. The exact structure would require more specific information or advanced analytical techniques .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. It has been noted that the use of BFILs in the condensation reaction of 9-fluorenone and phenol can achieve nearly 100% conversion of 9-fluorenone with a high selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. It is a solid at room temperature with a melting point of 437-442 °C .Applications De Recherche Scientifique
Covalent Organic Frameworks (COFs)
This compound can be used as a building block in the synthesis of two-dimensional covalent organic frameworks (COFs). COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from well-ordered nanopores which are designable, tunable, and modifiable through pore engineering .
Aggregation-Induced Emission (AIE)
The compound exhibits aggregation-induced emission (AIE), a photophysical phenomenon where non-luminescent molecules in solutions are induced to show bright emission upon aggregate formation . This property is useful in various fields such as organic electronics, biomedical research, and physical process monitoring .
Organic Light-Emitting Diodes (OLEDs)
AIEgens based on this compound can be used in the fabrication of organic light-emitting diodes (OLEDs). These OLEDs show bright luminescence, high current efficiency, and excellent external quantum efficiency with very low efficiency roll off .
Liquid Crystal Displays (LCDs)
AIE liquid crystals with bright emission could be used to fabricate liquid crystal displays without the need for backlight, thus reducing energy consumption .
Biomedical Research
The compound’s AIE property has been greatly exploited to develop AIE light-up molecular probes, AIE dot probes, and AIE theranostic probes for continuous monitoring of biological processes, disease diagnosis, cell tracking, vascular imaging, image-guided surgery, and therapy .
Physical Process Monitoring
The light-up response of AIEgens was also used successfully for physical process monitoring (e.g., glass transition, polymerization, micelle formation, gelation, self-assembly, etc.) with restriction of intramolecular motions (RIM) caused by microenvironment changes .
7. Synthesis of Hollow Microspherical Conjugated Polymers A new photochemical approach for the synthesis of metal-free three-dimensional hollow spherical conjugated polymers has been described using a specially designed monomer, namely 4,4’-bis(N-carbazolyl)-1,1’-biphenyl (CBP) possessing both carbazole and biphenyl units .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cellular and molecular targets, including enzymes and receptors involved in signal transduction pathways .
Mode of Action
It is known that similar biphenyl and carbazole derivatives can interact with their targets, leading to changes in cellular processes . These interactions often involve binding to the target, which can alter its activity and trigger downstream effects.
Biochemical Pathways
For instance, certain biphenyl compounds are degraded via the protocatechuate (PCA) 4,5-cleavage pathway or multiple 3-O-methylgallate (3MGA) catabolic pathways .
Pharmacokinetics
Similar compounds are known to exhibit various pharmacokinetic properties, which can influence their bioavailability and overall biological effects .
Result of Action
For instance, certain biphenyl and carbazole derivatives have been reported to exhibit potent antibacterial activities .
Action Environment
The action, efficacy, and stability of 9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the properties of similar compounds . Additionally, the physical and chemical properties of the environment, such as temperature and pH, can also influence the action of these compounds.
Propriétés
IUPAC Name |
9-(4-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2/c1-3-11-33(12-4-1)35-19-25-39(26-20-35)49-45-17-9-7-15-41(45)43-31-37(23-29-47(43)49)38-24-30-48-44(32-38)42-16-8-10-18-46(42)50(48)40-27-21-36(22-28-40)34-13-5-2-6-14-34/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOOAAZBOGDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

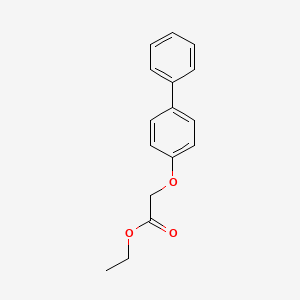
![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)
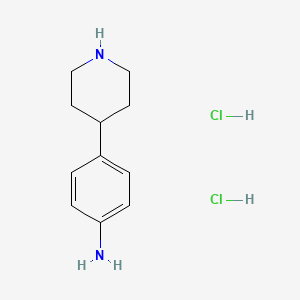

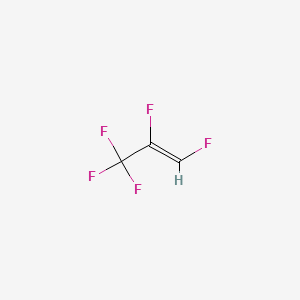

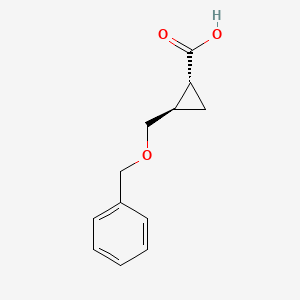
![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)
![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)
